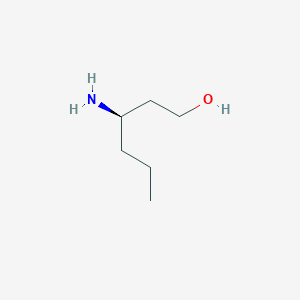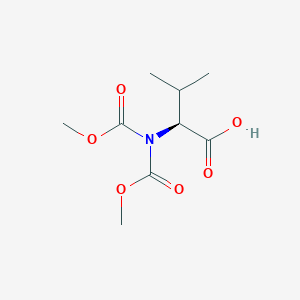
N,N-bis(methoxycarbonyl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[bis(methoxycarbonyl)amino]-3-methylbutanoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[bis(methoxycarbonyl)amino]-3-methylbutanoic acid typically involves the protection of amino groups using bis(methoxycarbonyl) reagents. One common method involves the use of Boc (tert-butoxycarbonyl) protection, followed by esterification and subsequent deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[bis(methoxycarbonyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Reduced amine derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
(2S)-2-[bis(methoxycarbonyl)amino]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[bis(methoxycarbonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share similar structural features and are used in similar applications.
Urea Derivatives: Compounds with urea linkages are also used for the protection and deprotection of amino groups.
Uniqueness
(2S)-2-[bis(methoxycarbonyl)amino]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C9H15NO6 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2S)-2-[bis(methoxycarbonyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15NO6/c1-5(2)6(7(11)12)10(8(13)15-3)9(14)16-4/h5-6H,1-4H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
VVPDGGOGQXQSMA-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)O)N(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


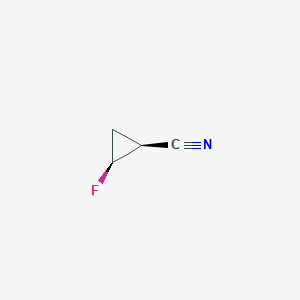
![[5-Chloro-2-(cyclobutylmethyl)phenyl]-hydrazine](/img/structure/B11750262.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750273.png)
![2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11750281.png)
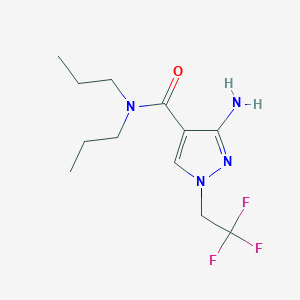
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11750299.png)
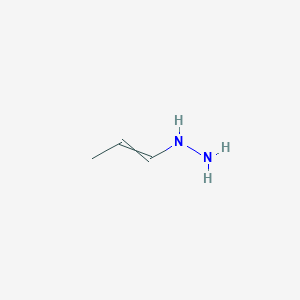
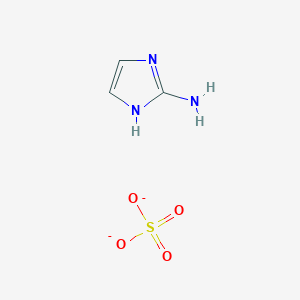
![2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanamine](/img/structure/B11750314.png)
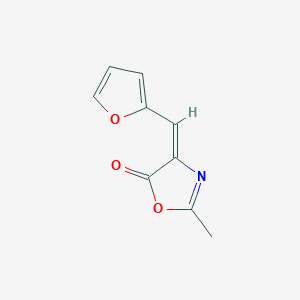


![1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750346.png)
